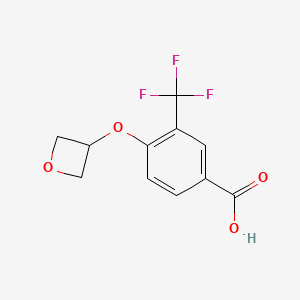

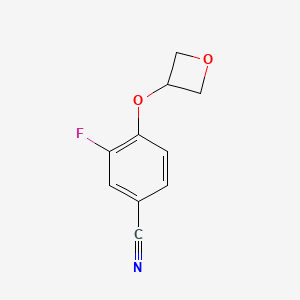

![molecular formula C8H11N3O4 B1396276 [4-(carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl]acetate CAS No. 1452574-96-7](/img/structure/B1396276.png)

[4-(carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl]acetate

Descripción general

Descripción

Carboxymethyl cellulose (CMC) is a cellulose derivative with carboxymethyl groups (-CH2-COOH) bound to some of the hydroxyl groups of the glucopyranose monomers that make up the cellulose backbone .

Synthesis Analysis

CMC is synthesized by the alkali-catalyzed reaction of cellulose with chloroacetic acid . The polar (organic acid) carboxyl groups render the cellulose soluble and chemically reactive .Molecular Structure Analysis

The functional properties of CMC depend on the degree of substitution of the cellulose structure (i.e., how many of the hydroxyl groups have been converted to carboxymethyl (oxy) groups in the substitution reaction), as well as the chain length of the cellulose backbone structure and the degree of clustering of the carboxymethyl substituents .Chemical Reactions Analysis

In the synthesis of CMC, an etherification process is applied to prepare CMC from cellulosic fibers using monochloroacetic acid and sodium hydroxide as the solvent medium .Physical And Chemical Properties Analysis

CMC has high viscosity, is nontoxic, and is generally considered to be hypoallergenic, as the major source fiber is either softwood pulp or cotton linter . The total number of carboxyl groups present in the hydrogel was measured using Equation (1). Carboxyl content (mEq100 g) =((Va − Vp) × NW) × 100 .Aplicaciones Científicas De Investigación

- Field: Electrochemistry

- Application: CMC is used in electrochemical devices due to its abundance, versatility, sustainability, and low cost .

- Method: CMC is modified into conducting materials by blending it with other biopolymers, synthetic polymers, salts, acids, and others .

- Results: This blending has improved the profile of CMC by exploiting the ability of hydrogen bonding, swelling, adhesiveness, and dispersion of charges and ions .

- Field: Energy production

- Application: CMC is used in energy production due to its characteristic surface properties, mechanical strength, tunable hydrophilicity, viscous properties, availability, and abundance of raw materials .

- Method: The specific methods of application in energy production are not detailed in the source .

- Results: The results or outcomes obtained in this field are not detailed in the source .

Electrochemical Devices

Energy Production

Safety And Hazards

Direcciones Futuras

CMC-based materials are cheap, environment friendly, hydrophilic, biodegradable, non-toxic, and biocompatible which render it a desirable material in energy storage devices . The increasing demand for bio-based materials is gaining more attention for immediate applications in biomedical fields such as tissue engineering, wound healing, and drug delivery .

Propiedades

IUPAC Name |

2-[4-(carboxymethyl)-3,5-dimethyl-1,2,4-triazol-4-ium-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-5-9-11(4-8(14)15)6(2)10(5)3-7(12)13/h3-4H2,1-2H3,(H-,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNHSBGUKWKREJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=[N+]1CC(=O)O)C)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl]acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-7-(trifluoromethyl)pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1396193.png)

![2-Chloro-7-iodothieno[3,2-d]pyrimidine](/img/structure/B1396194.png)

![8-Oxa-5-azaspiro[3.5]nonane](/img/structure/B1396203.png)

![(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1396204.png)

![(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B1396205.png)

![1H-Imidazo[4,5-C]pyridine-4-carbonitrile](/img/structure/B1396207.png)